molecular formula C7H12N2O2 B1281743 4-Acetyl-3-methylpiperazin-2-one CAS No. 59701-95-0

4-Acetyl-3-methylpiperazin-2-one

Cat. No.: B1281743
CAS No.: 59701-95-0
M. Wt: 156.18 g/mol
InChI Key: HNLKFJJTNCLFFD-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine, a common scaffold in medicinal chemistry due to its versatile chemical properties and biological activities .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines .

Scientific Research Applications

4-Acetyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetyl-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKFJJTNCLFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525966
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59701-95-0
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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